(E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde
Overview
Description
(E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde is an organic compound characterized by the presence of a fluorine atom attached to a phenyl ring, which is further connected to an acrylaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde typically involves the reaction of 2-fluorobenzaldehyde with a suitable methylating agent under controlled conditions. One common method includes the use of a Wittig reaction, where a phosphonium ylide reacts with 2-fluorobenzaldehyde to form the desired acrylaldehyde compound. The reaction conditions often require a base such as potassium tert-butoxide and an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems allows for precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions: (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 3-(2-Fluorophenyl)-2-methylacrylic acid.
Reduction: 3-(2-Fluorophenyl)-2-methylacryl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of new therapeutic agents targeting specific molecular pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde involves its interaction with specific molecular targets, leading to various biological effects. The compound may act as an electrophile, reacting with nucleophilic sites on biomolecules such as proteins and DNA. This interaction can result in the modulation of cellular pathways, influencing processes like cell proliferation and apoptosis.
Comparison with Similar Compounds
- (E)-3-(2-Chlorophenyl)-2-methylacrylaldehyde
- (E)-3-(2-Bromophenyl)-2-methylacrylaldehyde
- (E)-3-(2-Iodophenyl)-2-methylacrylaldehyde
Comparison:
- Uniqueness: The presence of a fluorine atom in (E)-3-(2-Fluorophenyl)-2-methylacrylaldehyde imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, and iodo counterparts.
- Reactivity: Fluorine’s high electronegativity influences the compound’s reactivity, particularly in nucleophilic substitution reactions, where it can act as a better leaving group.
- Applications: The fluorinated compound may exhibit different biological activities and pharmacokinetic properties, making it a valuable candidate for drug development.
Properties
IUPAC Name |
(E)-3-(2-fluorophenyl)-2-methylprop-2-enal | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FO/c1-8(7-12)6-9-4-2-3-5-10(9)11/h2-7H,1H3/b8-6+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BEYJLWPCKXPANB-SOFGYWHQSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1=CC=CC=C1F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\C1=CC=CC=C1F)/C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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